T 26c disodium salt

Description

Overview of Matrix Metalloproteinase (MMP) Inhibitors in Scholarly Contexts

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM), a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. caymanchem.com The activity of MMPs is essential for various physiological processes, including development, tissue repair, and wound healing. However, the overexpression or dysregulation of MMP activity is implicated in a wide range of pathologies such as arthritis, cancer metastasis, and cardiovascular diseases. labbox.es

This has led to considerable research into the development of MMP inhibitors (MMPIs) as potential therapeutic agents. Early drug discovery efforts focused on broad-spectrum MMPIs, which aimed to inhibit a wide range of MMP family members. nih.gov However, this approach was met with significant challenges in clinical trials, most notably the manifestation of musculoskeletal syndrome (MSS), a side effect characterized by joint pain and inflammation. nih.govgsconlinepress.com This adverse effect was largely attributed to the non-selective nature of these inhibitors, which interfered with the physiological functions of MMPs that are beneficial or essential for tissue homeostasis. nih.gov Consequently, the focus of research has shifted towards the design and synthesis of highly selective MMP inhibitors that target a single MMP isoform. This strategy aims to provide a more precise tool to study the specific roles of individual MMPs in disease and to develop therapeutics with a more favorable safety profile. nih.gov

Historical Perspective of Thieno[2,3-d]pyrimidine-2-carboxamide Class in Research

The thieno[2,3-d]pyrimidine (B153573) scaffold is a fused heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of nucleic acids. sci-hub.seresearchgate.net This structural similarity has made thieno[2,3-d]pyrimidines a privileged scaffold in the development of inhibitors for a variety of enzymes, particularly kinases. researchgate.netnih.gov A review of the literature reveals that derivatives of this class have been investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. sci-hub.se

The application of the thieno[2,3-d]pyrimidine-2-carboxamide scaffold specifically in the context of MMP inhibition is more recent. A pivotal study by Nara and colleagues in 2014 detailed a structure-based drug design approach that led to the development of a series of thieno[2,3-d]pyrimidine-2-carboxamides as highly potent and selective MMP-13 inhibitors. wisdomlib.org This research leveraged the known structural features of the MMP-13 active site, particularly the S1' specificity pocket, to optimize the affinity and selectivity of these compounds. wisdomlib.orgmdpi.com This work represents a significant milestone in the evolution of this chemical class, demonstrating its potential for creating highly targeted inhibitors for specific MMPs.

Significance of T 26c Disodium (B8443419) Salt as a Highly Selective Inhibitor for Academic Inquiry

T-26c disodium salt, a specific compound from the thieno[2,3-d]pyrimidine-2-carboxamide class, stands out as a powerful tool for academic research due to its remarkable inhibitory profile against MMP-13. glpbio.comtargetmol.com It exhibits exceptionally high potency, with a reported half-maximal inhibitory concentration (IC50) of 6.9 picomolar (pM) for MMP-13. glpbio.com

The true significance of T-26c disodium salt for academic inquiry lies in its extraordinary selectivity. It has been shown to be over 2600-fold more selective for MMP-13 compared to other related MMPs. glpbio.comtargetmol.com This high degree of selectivity is crucial for researchers aiming to elucidate the specific pathological roles of MMP-13. For instance, MMP-13 is known to be a key enzyme in the degradation of type II collagen, a major component of articular cartilage, and its overexpression is strongly linked to the progression of osteoarthritis. mdpi.com Furthermore, MMP-13 is also implicated in cancer progression and metastasis. researchgate.netuthsc.edu

By using a highly selective inhibitor like T-26c, researchers can investigate the effects of MMP-13 inhibition in cellular and preclinical models of these diseases without the confounding variables that arise from the inhibition of other MMPs. This allows for a more precise understanding of the downstream consequences of MMP-13 activity and its potential as a therapeutic target. The compound's ability to inhibit the degradation of bovine nasal septum cartilage explants in vitro further underscores its utility as a research tool for studying cartilage biology and pathology. glpbio.com

Data Tables

Table 1: Chemical Properties of T-26c Disodium Salt

| Property | Value | Source |

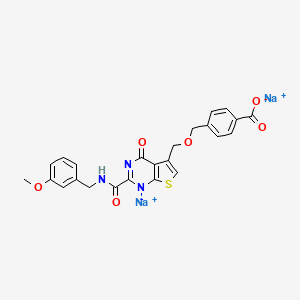

| Chemical Name | Disodium 4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate | |

| Molecular Formula | C₂₄H₁₉N₃Na₂O₆S | nih.gov |

| Molecular Weight | 523.47 g/mol | |

| CAS Number | 869298-22-6 | glpbio.com |

Table 2: Inhibitory Activity and Selectivity of T-26c

| MMP Isoform | IC₅₀ (nM) | Selectivity vs. MMP-13 | Source |

| MMP-13 | 0.0069 | - | caymanchem.com |

| MMP-1 | ≥18 | >2600-fold | caymanchem.com |

| MMP-2 | ≥18 | >2600-fold | caymanchem.com |

| MMP-3 | ≥18 | >2600-fold | caymanchem.com |

| MMP-7 | ≥18 | >2600-fold | caymanchem.com |

| MMP-8 | ≥18 | >2600-fold | caymanchem.com |

| MMP-9 | ≥18 | >2600-fold | caymanchem.com |

| MMP-10 | ≥18 | >2600-fold | caymanchem.com |

| MMP-14 | ≥18 | >2600-fold | caymanchem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxothieno[2,3-d]pyrimidin-1-id-5-yl]methoxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H3,25,26,27,28,29,30,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSVEIMIMXVRNJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Investigations of T 26c Disodium Salt

Elucidation of Target Specificity and Potency Profiles

Investigations into T 26c disodium (B8443419) salt have centered on defining its potency and its specificity for its primary enzyme target relative to other related enzymes.

T 26c disodium salt has been identified as a highly potent inhibitor of Matrix Metalloproteinase-13 (MMP-13), also known as collagenase 3. medchemexpress.comtocris.com Research demonstrates that its inhibitory action is exceptionally strong, with studies consistently reporting a half-maximal inhibitory concentration (IC50) value in the picomolar range, specifically around 6.9 pM. tocris.comtargetmol.comglpbio.commedchemexpress.comfishersci.fi This high potency signifies that a very low concentration of the compound is required to achieve 50% inhibition of MMP-13 enzymatic activity in vitro.

The mechanism for this potent and selective inhibition is attributed to the specific interaction of the compound with the S1' binding pocket of the MMP-13 enzyme. medchemexpress.comtocris.commedchemexpress.com This targeted interaction is a key feature of its molecular design. Further studies have confirmed its functional efficacy, showing that T 26c significantly inhibits the breakdown of collagen in bovine nasal cartilage explant models, a primary function of MMP-13. medchemexpress.comtargetmol.com

A crucial aspect of the biochemical evaluation of this compound is its selectivity for MMP-13 over other structurally similar matrix metalloproteinases. The compound exhibits more than 2,600-fold selectivity for MMP-13 when compared to a panel of related MMPs and other metalloenzymes. medchemexpress.comtocris.comtargetmol.comfishersci.fi

This high degree of selectivity is critical, as broad-spectrum MMP inhibition can lead to undesirable off-target effects. The design of T 26c specifically targets unique features within the MMP-13 active site. researchgate.net Assays have demonstrated its comparatively weak activity against other family members, including MMP-1 (collagenase 1), MMP-2 (gelatinase A), MMP-3 (stromelysin 1), MMP-7 (matrilysin), MMP-8 (collagenase 2), MMP-9 (gelatinase B), MMP-10 (stromelysin 2), and MMP-14 (MT1-MMP), as well as the related metalloenzyme, tumor necrosis factor-α converting enzyme (TACE). researchgate.net

| Enzyme Target | Reported IC50 | Selectivity vs. MMP-13 |

|---|---|---|

| MMP-13 | 6.9 pM | - |

| Other MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -10, -14) | >18,000 pM (>18 nM) | >2,600-fold |

| TACE | Weakly Inhibitory | >2,600-fold |

Enzymatic Kinetics and Inhibition Mechanism Studies

Understanding the kinetics and mechanism of inhibition provides insight into the precise nature of the interaction between this compound and the MMP-13 enzyme.

The IC50 value is a measure of the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. For this compound, this value has been consistently determined to be approximately 6.9 pM for MMP-13. tocris.comglpbio.commedchemexpress.com

Another important, and more absolute, measure of inhibitor potency is the inhibition constant (Ki). The Ki represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. researchgate.netresearchgate.net The calculation of Ki from an IC50 value requires knowledge of the specific kinetic parameters of the assay, such as the Michaelis constant (Km) of the substrate and the substrate concentration used, according to the Cheng-Prusoff equation. youtube.com While the picomolar IC50 value of T 26c points towards a very low Ki, the precise Ki value has not been reported in the reviewed literature.

Kinetic modeling for T 26c is based on its structure-guided design, which targets the S1' pocket of the MMP catalytic domain. medchemexpress.comresearchgate.net This pocket is a deep, hydrophobic cleft adjacent to the catalytic zinc ion. researchgate.net The selectivity of MMP inhibitors is often achieved by designing molecules that can form favorable interactions with the unique amino acid residues that form the S1' pocket, as this region is not highly conserved across the MMP family. researchgate.net The thieno[2,3-d]pyrimidine-2-carboxamide scaffold of T 26c was specifically designed to bind deeply within this S1' site on MMP-13, leading to its high-affinity binding and potent inhibition. medchemexpress.comtocris.com Inhibitors that bind in or near the enzyme's active site in this manner are typically classified as competitive or mixed-type inhibitors.

Ligand Binding Studies

The development of T 26c was heavily reliant on structure-based design, which involves analyzing the three-dimensional structure of the target protein to guide the synthesis of a high-affinity ligand. researchgate.net Research indicates that X-ray crystallography of MMP-13 in complex with various inhibitors was used to understand the key binding interactions within the active site. researchgate.netresearchgate.net

These studies revealed that the carboxybenzene group on the T 26c molecule plays a crucial role by extending into and interacting with the S1' binding site. medchemexpress.comtocris.com This "ligand-in-pocket" binding model explains both the high potency and the selectivity of the compound. The precise fit of the T 26c molecule into this specific subsite of MMP-13, and its poor fit in the corresponding pockets of other MMPs, is the structural basis for its highly selective inhibition profile.

Mechanism of Action and Molecular Interaction Research

Structural Basis of MMP-13 Recognition and Inhibition

The high affinity and remarkable selectivity of T-26c disodium (B8443419) salt for MMP-13 are rooted in its unique structural interactions with the enzyme's active site. Unlike many broad-spectrum MMP inhibitors, T-26c disodium salt leverages specific, non-catalytic site interactions to achieve its potency.

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in understanding how inhibitors bind to the MMP-13 active site. nih.govuvm.edu These studies model the dynamic behavior of the compound within the enzyme's binding pocket, predicting the most stable conformations and key molecular interactions. For the chemical class to which T-26c belongs—thieno[2,3-d]pyrimidine-2-carboxamides—structure-based design and computational analyses were key to its development. tocris.com

MD simulations on MMP-13 have highlighted the importance of a "specificity loop" in regulating ligand recognition and binding stability. nih.gov These computational approaches allow for the analysis of structural interaction fingerprints (SIFt) and the calculation of binding free energies (MM/GBSA), providing a theoretical basis for the observed high potency of inhibitors like T-26c disodium salt. nih.govmerckmillipore.com

The S1' subsite is a deep, predominantly hydrophobic pocket within the MMP catalytic domain that is a primary determinant of inhibitor specificity. tocris.com The S1' pocket of MMP-13 is notably large and contains a highly flexible "specificity loop" (Ω-loop), which is a determining factor for the selective binding of inhibitors. tocris.com

A crucial finding for T-26c disodium salt is that its class of inhibitors achieves high selectivity by interacting with an S1'' binding site, a unique side pocket extending from the main S1' pocket of MMP-13. tocris.com This interaction is a defining feature that distinguishes it from inhibitors of other MMPs. The carboxybenzene group of T-26c is designed to interact with this S1'' site. tocris.com This binding mode, which does not rely on chelating the catalytic zinc ion, contributes to its high selectivity over other metalloenzymes. tocris.com

| Binding Pocket/Region | Interacting Residues (Examples) | Interaction Type | Relevance to Selectivity |

|---|---|---|---|

| S1' Pocket | Leu184, Pro242, Tyr244, Phe241, Ile243 | Hydrophobic, van der Waals | Primary specificity determinant for MMPs; deep pocket in MMP-13 allows for strong inhibitor binding. merckmillipore.com |

| Specificity Loop (Ω-loop) | Thr245, Thr247, Lys249 | Hydrogen Bonding, van der Waals | Flexible loop that shapes the S1' pocket and contributes to the unique topology of the MMP-13 active site. nih.gov |

| S1'' Pocket | Not specified in abstracts | Likely polar/ionic interactions with the carboxybenzene group | Unique side pocket in MMP-13 exploited by T-26c for high potency and >2600-fold selectivity. tocris.com |

| Zinc-Binding Site | His222, His226, His232 | Coordination (for zinc-binders) | T-26c is a non-zinc-binding inhibitor, a feature that enhances its selectivity. tocris.com |

Cellular and Subcellular Localization Studies of T 26c Disodium Salt

Detailed studies on the specific cellular uptake, transport mechanisms, and subcellular localization of T-26c disodium salt have not been described in the reviewed scientific literature. Research has primarily focused on its extracellular inhibitory activity against MMP-13 and its effects in tissue-level models, such as cartilage explants. Future investigations using techniques like fluorescent labeling could elucidate how the compound interacts with and is distributed within target cells.

Investigations into Downstream Molecular Pathways Affected by MMP-13 Inhibition

The inhibition of MMP-13 by T-26c disodium salt directly impacts the molecular pathways responsible for tissue degradation, particularly in the context of diseases like osteoarthritis where MMP-13 is a key mediator.

| Assay Model | Stimulants | Compound | Concentration | Result | Reference |

|---|---|---|---|---|---|

| Bovine Nasal Cartilage Explants | Interleukin-1β (IL-1β) and Oncostatin M | T-26c | 0.1 µM | 87.4% inhibition of collagen breakdown | targetmol.com |

The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling through a balance of synthesis and degradation. nih.gov In pathological conditions, excessive degradation of the ECM by enzymes like MMP-13 leads to tissue destruction. nih.gov By potently inhibiting MMP-13, T-26c disodium salt directly modulates ECM remodeling. glpbio.com The demonstrated ability to prevent collagen breakdown in cartilage explants is a clear example of its capacity to interfere with pathological ECM remodeling, preserving tissue integrity. targetmol.com This mechanism is central to its potential as a disease-modifying agent in conditions characterized by excessive collagenolysis.

Cellular Signaling Cascades Affected by MMP-13 Inhibition

The inhibition of Matrix Metalloproteinase-13 (MMP-13) by compounds such as T-26c disodium salt sets off a cascade of intracellular signaling events. Given that MMP-13 is a key enzyme in the degradation of the extracellular matrix (ECM), particularly type II collagen, its inhibition can profoundly influence cellular behavior and gene expression by modulating various signaling pathways. Research into selective MMP-13 inhibitors has illuminated several key cascades that are affected.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway, a critical regulator of cell growth, differentiation, and ECM homeostasis, is significantly influenced by MMP-13 activity. MMP-13 can activate latent TGF-β from the ECM, and its inhibition can therefore disrupt this process. Studies have shown that inhibiting MMP-13 can lead to a reduction in TGF-β signaling. For instance, in the context of the tumor-bone interface, the inhibition of MMP-13 expression has been observed to significantly decrease TGF-β mRNA expression and reduce the phosphorylation of Smad2 (pSmad2), a key downstream mediator of TGF-β signaling. This suggests that the therapeutic effects of MMP-13 inhibitors may, in part, be mediated through the downregulation of the TGF-β/Smad pathway. elifesciences.org

Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are central to cellular responses to a variety of external stimuli and are implicated in the regulation of MMP-13 expression. Conversely, the inhibition of MMP-13 can also impact MAPK signaling. For example, the pro-inflammatory cytokine Interleukin-1β (IL-1β) is known to induce the expression of MMP-13 through the activation of MAPK pathways. Therefore, inhibitors of MMP-13 can interfere with the downstream consequences of MAPK activation related to tissue degradation.

Nuclear Factor-κB (NF-κB) Signaling

The Nuclear Factor-κB (NF-κB) signaling pathway is a pivotal regulator of inflammatory responses and is closely linked with MMP-13 expression. Pro-inflammatory stimuli that activate the NF-κB pathway often lead to an upregulation of MMP-13. Consequently, the inhibition of MMP-13 can interfere with the inflammatory feedback loops that involve NF-κB. For example, some compounds have been shown to inhibit MMP-13 expression by suppressing the NF-κB signaling pathway. ajol.info This indicates that the therapeutic benefits of MMP-13 inhibition may also stem from the modulation of NF-κB-mediated inflammation.

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway plays a crucial role in development and disease, including processes that involve tissue remodeling. There is evidence to suggest a link between Wnt/β-catenin signaling and MMP-13 expression. Over-activation of the Wnt/β-catenin pathway has been shown to up-regulate MMP-13 expression. nih.gov Therefore, the inhibition of MMP-13 could potentially modulate the downstream effects of this pathway, particularly in contexts such as osteoarthritis where Wnt/β-catenin signaling is implicated in cartilage degradation.

Table 1: Summary of Cellular Signaling Cascades Affected by MMP-13 Inhibition

| Signaling Pathway | Key Mediators | General Effect of MMP-13 Inhibition | Supporting Evidence Context |

| TGF-β Signaling | Smad2/3 | Downregulation of signaling | Reduced pSmad2 staining and TGF-β mRNA at tumor-bone interface. elifesciences.org |

| MAPK Signaling | ERK, JNK, p38 | Interference with downstream effects | Inhibition of IL-1β-induced MMP-13 expression. |

| NF-κB Signaling | NF-κB | Modulation of inflammatory feedback | Suppression of NF-κB leading to reduced MMP-13 expression. ajol.info |

| Wnt/β-catenin Signaling | β-catenin | Potential modulation of downstream effects | Over-activation of Wnt/β-catenin upregulates MMP-13. nih.gov |

Preclinical Efficacy and Biological Impact Studies

In Vitro Experimental Models for T 26c Disodium (B8443419) Salt Research

A variety of laboratory-based models are being used to meticulously study the effects of T 26c disodium salt at the cellular and tissue level.

Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in the breakdown of the extracellular matrix (ECM), a process essential for cell migration and invasion. The dysregulation of MMPs is implicated in the progression of diseases like cancer, where they facilitate tumor cell invasion and metastasis. medchemexpress.com this compound is a highly potent and selective inhibitor of MMP-13, an enzyme deeply involved in these processes. targetmol.comfishersci.fiselleckchem.comtocris.com

Research has shown that inhibiting MMPs can effectively reduce the degradation of the extracellular matrix by tumor cells, thereby curbing their invasion and metastasis. targetmol.com Compounds that inhibit MMPs have demonstrated anti-invasive and anti-metastatic effects in various experimental tumor models. targetmol.com The ability of this compound to selectively inhibit MMP-13 suggests its potential to interfere with these critical steps in cancer progression. targetmol.comfishersci.fiselleckchem.comtocris.com

To assess the impact of this compound on tissue degradation, researchers have employed organotypic culture models. Specifically, studies have utilized bovine nasal septum cartilage explants. targetmol.comfishersci.fitocris.com This model provides a more complex, tissue-like environment compared to standard cell cultures.

In these experiments, this compound was found to inhibit the degradation of the bovine nasal septum cartilage explants in vitro. targetmol.comfishersci.fitocris.com This finding is significant as the breakdown of cartilage is a key feature of diseases like osteoarthritis. The proteoglycans and collagen that make up the cartilage matrix are degraded by enzymes including MMP-13. sigmaaldrich.com By inhibiting MMP-13, this compound demonstrates a protective effect on the cartilage in this experimental setting. targetmol.comfishersci.fitocris.com

To better understand the intricate communication between cells and their surrounding extracellular matrix, co-culture systems are employed. uni-goettingen.denih.gov These models allow for the study of interactions between different cell types or between cells and specific matrix components. uni-goettingen.denih.gov

The extracellular matrix is not merely a scaffold but actively influences cell behavior, including adhesion, proliferation, and migration. nih.govacs.org Co-culture models can be designed to investigate how a compound like this compound might alter the dialogue between cells and the matrix. nih.govresearchgate.net For instance, by inhibiting MMP-13, this compound can prevent the release of signaling molecules from the ECM that can influence cell behavior.

The balance between cellular proliferation (cell growth) and apoptosis (programmed cell death) is crucial for tissue homeostasis. researchgate.netnih.gov Disruptions in this balance are a hallmark of many diseases, including cancer. researchgate.net

Matrix metalloproteinases are known to influence cell behaviors such as proliferation and apoptosis. medchemexpress.com Some research indicates that the inhibition of certain signaling pathways can lead to reduced cell proliferation and the induction of apoptosis in cancer cells. biorxiv.org For example, the inhibition of the PI3K/AKT/mTOR signaling pathway can lead to G0/G1 cell cycle arrest and promote caspase-dependent apoptosis. researchgate.net While direct studies on this compound's effect on proliferation and apoptosis are not yet widely published, its role as an MMP-13 inhibitor suggests a potential to indirectly influence these processes through the modulation of the tumor microenvironment.

In Vivo Animal Models in Research

To complement in vitro findings, the effects of this compound are also being investigated in living organisms.

Animal models are instrumental in evaluating the potential therapeutic efficacy of compounds in a more complex biological system. nih.govcore.ac.uk For a compound like this compound, relevant models would include those for cancer and osteoarthritis, given its potent MMP-13 inhibitory activity. targetmol.comfishersci.fiselleckchem.comtocris.com

In the context of cancer, MMP inhibitors have been shown to have anti-invasive and anti-metastatic effects in various experimental tumor models. targetmol.com For osteoarthritis, where cartilage degradation is a key pathological feature, the ability of this compound to inhibit cartilage breakdown in vitro suggests it may have a protective effect in animal models of the disease. targetmol.comfishersci.fitocris.comnih.gov For instance, in murine models of osteoarthritis, tumor weight has been shown to correlate with the severity of the condition. mdpi.com

Below is a table summarizing the preclinical research findings for this compound:

| Experimental Model | Key Findings | Implication |

| Cell-Based Assays | Potent and selective inhibition of MMP-13. targetmol.comfishersci.fiselleckchem.comtocris.com | Potential to reduce cancer cell invasion and migration. targetmol.com |

| Bovine Nasal Septum Cartilage Explants | Inhibition of cartilage degradation in vitro. targetmol.comfishersci.fitocris.com | Potential protective effect against cartilage breakdown in osteoarthritis. sigmaaldrich.com |

| Co-culture Systems | (Projected) Modulation of cell-matrix interactions. uni-goettingen.denih.gov | Potential to alter the tumor microenvironment. |

| Cellular Proliferation and Apoptosis Studies | (Projected) Indirect influence on cell growth and death. medchemexpress.com | Potential to impact tumor progression. researchgate.netbiorxiv.org |

| In Vivo Animal Models | (Projected) Evaluation in tumor and osteoarthritis models. targetmol.comnih.gov | Assessment of therapeutic efficacy in a living system. mdpi.com |

Assessment of Compound Activity on Tissue Remodeling and Pathology

There is no available information from preclinical studies detailing the effects of this compound on tissue remodeling and pathology. As an MMP inhibitor, it is hypothesized to modulate the activity of matrix metalloproteinases, which are key enzymes in the degradation and remodeling of the extracellular matrix. However, without specific studies, its impact on these processes remains theoretical.

Investigations into Bioavailability and Distribution in Animal Systems

Similarly, there are no published studies on the bioavailability and tissue distribution of this compound in animal models. Pharmacokinetic data, which is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, is not available. echemi.com Therefore, no data tables or detailed findings can be presented.

Synthetic Methodologies and Derivatization Strategies

Research on Synthetic Routes for T 26c Disodium (B8443419) Salt

The synthesis of T-26c disodium salt is a multi-step process rooted in the construction of the core thieno[2,3-d]pyrimidine (B153573) scaffold. Research, particularly the work by Nara et al. (2014), provides a detailed pathway for its preparation. gsconlinepress.comresearchgate.net The general synthetic approach begins with the formation of the thieno[2,3-d]pyrimidine ring system, followed by the introduction of the key side chains.

A common starting material for the synthesis of the thieno[2,3-d]pyrimidine core is methyl 2-aminothiophene-3-carboxylate. ijacskros.comthepharmajournal.com This is then typically cyclized with urea (B33335) to form the dihydroxy thieno[2,3-d]pyrimidine derivative. ijacskros.comthepharmajournal.com Subsequent chlorination, often using phosphoryl chloride, yields the 2,4-dichloro-thieno[2,3-d]pyrimidine intermediate. nih.govnih.gov

From this dichloro intermediate, selective substitution at the 4-position can be achieved, followed by the introduction of the carboxamide group at the 2-position. The final steps involve the attachment of the carboxybenzene group at the 5-position and conversion to the disodium salt. The salt formation is a critical step to enhance the aqueous solubility and oral bioavailability of the compound. medchemexpress.com

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The optimization of the thieno[2,3-d]pyrimidine scaffold to yield highly potent and selective MMP-13 inhibitors like T-26c was guided by extensive structure-activity relationship (SAR) studies. gsconlinepress.commdpi.com Researchers synthesized a series of analogues by systematically modifying different parts of the lead compound to understand their impact on inhibitory activity and selectivity.

The SAR studies focused on several key regions of the molecule:

The 5-position side chain: The introduction of a carboxybenzene group at this position was found to be crucial for potent MMP-13 inhibition, as it interacts with the S1'' binding site of the enzyme. gsconlinepress.comresearchgate.net

The 2-position carboxamide: Modifications to the amine portion of the carboxamide group were explored to optimize interactions within the enzyme's active site.

The thieno[2,3-d]pyrimidine core: While the core structure was generally maintained, minor modifications were investigated.

The following table summarizes some of the key analogues synthesized and their corresponding MMP-13 inhibitory activities, as reported in the literature. gsconlinepress.com

| Compound | R Group at 5-position | MMP-13 IC50 (nM) |

| T-26c | 4-carboxybenzyl | 0.0069 |

| Analogue 1 | 3-carboxybenzyl | 0.12 |

| Analogue 2 | 2-carboxybenzyl | 1.1 |

| Analogue 3 | 4-carboxyphenethyl | 0.025 |

These SAR studies demonstrated that the position of the carboxyl group on the benzene (B151609) ring and the length of the linker to the thieno[2,3-d]pyrimidine core significantly influence the inhibitory potency against MMP-13. gsconlinepress.com

Development of Prodrugs or Delivery Systems for Research Applications

For a compound like T-26c, which contains a carboxylic acid group, developing a prodrug can be a valuable strategy to improve its physicochemical and pharmacokinetic properties for research applications. ijpsonline.comnih.govresearchgate.net The carboxylic acid moiety, while important for target binding, can lead to poor membrane permeability and limited oral bioavailability due to its ionization at physiological pH. researchgate.net

The disodium salt of T-26c is itself a simple form of a prodrug strategy. By converting the carboxylic acid to its sodium salt, the aqueous solubility is significantly increased, which can aid in formulation for in vitro and in vivo studies. medchemexpress.com Research has shown that the oral administration of the disodium salt formulation of T-26c in guinea pigs resulted in a significant increase in both the area under the curve (AUC) and the maximum concentration (Cmax) compared to the free acid form. medchemexpress.com

Further prodrug strategies for carboxylic acids that are commonly employed in medicinal chemistry include esterification to mask the polar carboxylic acid group. ijpsonline.comnih.govresearchgate.net These esters can be designed to be cleaved by endogenous esterases in the body to release the active carboxylic acid-containing drug. ijpsonline.com While specific ester prodrugs of T-26c are not extensively reported in the literature, this remains a viable strategy for enhancing its delivery in research settings.

Purification and Characterization Techniques for Synthetic Products in Academic Settings

The purification and characterization of T-26c disodium salt and its analogues are crucial to ensure the quality and integrity of the compounds used in research. Standard laboratory techniques are employed for this purpose.

Purification:

Chromatography: Column chromatography on silica (B1680970) gel is a common method for the purification of intermediates and the final free acid form of T-26c. ijacskros.comthepharmajournal.com High-performance liquid chromatography (HPLC) is often used for the final purification and to assess the purity of the compound. fishersci.fi

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure of the synthesized compounds. ijacskros.comthepharmajournal.com The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. ijacskros.comthepharmajournal.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as carbonyls and N-H bonds. ijacskros.comthepharmajournal.com

Purity Analysis: The purity of the final compound is typically determined by HPLC, often aiming for a purity of ≥98% for biological testing. fishersci.fi

These analytical techniques are essential for verifying the identity, structure, and purity of T-26c disodium salt and its derivatives, ensuring reliable and reproducible results in subsequent biological and pharmacological studies.

Analytical Methodologies for T 26c Disodium Salt Research

Chromatographic Techniques for Compound Purity and Quantification

Chromatography is an indispensable analytical technique used to separate, identify, and purify the individual components of a mixture. excedr.com For T 26c disodium (B8443419) salt, High-Performance Liquid Chromatography (HPLC) is the standard method for determining compound purity and is a key component of quality control. tocris.com

HPLC operates by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). nih.gov Each component in the mixture interacts with the adsorbent material differently, causing them to flow at different rates and enabling their separation. khanacademy.org In the analysis of T 26c disodium salt, reverse-phase HPLC is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar liquid.

Research-grade this compound is consistently reported to have a high degree of purity as determined by this method. tocris.comfishersci.fi This ensures that biological activity and other research findings can be confidently attributed to the compound itself, free from the influence of impurities.

Table 1: Purity of this compound as Determined by HPLC

| Parameter | Specification | Source |

|---|

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic methods are critical for elucidating and confirming the precise molecular structure of this compound. These techniques measure the interaction of the molecule with electromagnetic radiation, providing a fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for this purpose. It provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. researchgate.net The chemical shifts, integration, and coupling patterns of the hydrogen atoms in the ¹H NMR spectrum of this compound must align with its known chemical structure. This verification is essential to confirm the identity of the synthesized compound.

The confirmed structure is documented through various chemical identifiers, including its IUPAC name and SMILES notation, which unambiguously represent the molecule's connectivity and stereochemistry. nih.gov

Table 2: Structural and Chemical Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | disodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxothieno[2,3-d]pyrimidin-1-id-5-yl]methoxymethyl]benzoate | nih.gov |

| Molecular Formula | C24H19N3Na2O6S | tocris.comnih.gov |

| Molecular Weight | 523.47 g/mol | tocris.com |

| CAS Number | 869298-22-6 | tocris.comnih.gov |

| SMILES | COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+] | nih.gov |

Mass Spectrometry Applications in Metabolite Identification

Hyphenated techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed for metabolite identification. nih.govmdpi.com In this approach, a biological sample (such as plasma or urine) is first subjected to chromatographic separation to resolve the parent compound from its metabolites. The separated components then enter a tandem mass spectrometer. The instrument first ionizes the molecules and measures their mass-to-charge ratio. Specific ions are then selected and fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides structural clues that help identify the metabolic modifications, such as hydroxylation, demethylation, or conjugation. acs.org This systematic approach allows for the comprehensive profiling of metabolites in complex biological mixtures. mdpi.com

Bioanalytical Method Development for Quantitative Assessment in Biological Matrices

To evaluate the pharmacokinetic properties of this compound, robust bioanalytical methods must be developed and validated for its quantification in biological matrices such as blood, plasma, or serum. ich.orgresearchgate.net These methods are essential for determining key parameters like the maximum concentration (Cmax) and the area under the concentration-time curve (AUC). medchemexpress.com

The development of such a method, typically using LC-MS/MS, involves a rigorous validation process to ensure its reliability. nih.govich.org According to international guidelines, this validation must demonstrate the method's suitability for its intended purpose by assessing several key parameters. ich.org

Key Validation Parameters for Bioanalytical Methods:

Accuracy: The closeness of measured values to the true value.

Precision: The degree of scatter or reproducibility among a series of measurements.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Sensitivity: The lowest concentration of the analyte that can be reliably measured.

Recovery: The efficiency of the analyte extraction process from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

An example of the application of such a validated method is seen in a study where the oral administration of this compound to guinea pigs led to quantifiable pharmacokinetic parameters, demonstrating its absorption and systemic exposure. medchemexpress.com

Table 3: Pharmacokinetic Parameters of T 26c Formulations in Guinea Pigs

| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Source |

|---|---|---|---|

| T-26c (Free Acid) | 911 | 6478 | medchemexpress.com |

| T-26c Disodium Salt | 1445 | 8357 | medchemexpress.com |

Advanced Research Applications and Future Directions

Utilization of T 26c Disodium (B8443419) Salt as a Research Tool for MMP-13 Biology

T 26c disodium salt is an exceptionally potent and selective inhibitor of MMP-13, making it an invaluable tool for studying the specific biological functions of this enzyme. rndsystems.com Its high affinity, with an IC50 value of 6.9 pM, allows for effective inhibition at very low concentrations, minimizing the potential for off-target effects. rndsystems.com This precision is crucial for elucidating the distinct roles of MMP-13 in complex biological systems, particularly in the breakdown of type II collagen, a key process in the pathogenesis of osteoarthritis. nih.govresearchgate.net

The compound's utility is demonstrated in its ability to inhibit the degradation of cartilage in in vitro models, such as bovine nasal septum cartilage explants. This provides a controlled system to study the direct effects of MMP-13 on tissue degradation and to screen for protective agents. The high selectivity of this compound, over 2600-fold greater for MMP-13 than for other related matrix metalloproteinases, ensures that observed effects can be confidently attributed to the inhibition of MMP-13. rndsystems.com This level of specificity is a significant advantage over broad-spectrum MMP inhibitors, which have often failed in clinical trials due to side effects resulting from their lack of selectivity. nih.govnih.gov

Table 1: Inhibitory Profile of this compound

| Target | IC50 | Selectivity |

|---|

Integration into High-Throughput Screening Platforms for Target Validation

In the realm of drug discovery, high-throughput screening (HTS) is a fundamental approach for identifying new lead compounds. nih.gov The well-characterized activity of this compound makes it an ideal positive control in HTS campaigns aimed at discovering novel MMP-13 inhibitors. Its consistent and potent inhibitory effect provides a reliable benchmark against which the activity of thousands of test compounds can be measured.

By incorporating this compound into HTS protocols, researchers can validate the robustness and sensitivity of their assays before commencing large-scale screening. This ensures that the screening platform is capable of identifying inhibitors with varying potencies and mechanisms of action. The use of a highly selective inhibitor like this compound helps to minimize false positives and negatives, thereby increasing the efficiency and cost-effectiveness of the drug discovery process.

Development of Novel Assays and Probes Incorporating this compound

The structural backbone of this compound serves as a valuable scaffold for the development of new chemical probes to investigate MMP-13 biology in greater detail. By chemically modifying the compound, for instance, by attaching fluorescent tags or biotin labels, researchers can create probes for use in advanced imaging and affinity-based assays. These probes could enable the visualization of MMP-13 localization within cells and tissues, providing insights into its subcellular distribution and trafficking.

Furthermore, this compound can be used as a reference compound in the development and validation of novel assay technologies. For example, in the creation of activity-based probes or specialized FRET (Förster Resonance Energy Transfer) substrates, the known inhibitory profile of this compound can help to confirm that the new tools are accurately reporting on MMP-13 activity. nih.gov This is particularly important for assays intended for use in complex biological samples where specificity is paramount.

Exploration of this compound in Combination with Other Molecular Probes in Preclinical Research

The pathogenesis of diseases like osteoarthritis and rheumatoid arthritis involves complex interactions between multiple enzymes and signaling pathways. frontiersin.orgmdpi.com The high selectivity of this compound allows researchers to dissect the specific contribution of MMP-13 within these intricate networks. By using this compound in combination with other selective molecular probes—for instance, inhibitors of other proteases like ADAMTS-5 or probes for inflammatory cytokines like TNF-α and IL-1β—scientists can unravel the crosstalk between different pathological pathways. nih.govmdpi.com

This combinatorial approach in preclinical models can help to build a more comprehensive understanding of disease mechanisms. For example, researchers can investigate how the specific inhibition of MMP-13 affects the expression and activity of other key mediators of inflammation and tissue degradation. Such studies are crucial for identifying potential combination therapies that may be more effective than targeting a single enzyme.

Computational and Systems Biology Approaches for Predicting Compound Effects

The well-defined structure and potent activity of this compound make it an excellent reference molecule for computational and systems biology studies. rsc.orgresearchgate.net Its interaction with the MMP-13 active site can be used to build and refine computational models for molecular docking and quantitative structure-activity relationship (QSAR) studies. rsc.org These models can then be used to virtually screen large libraries of compounds to predict their potential as MMP-13 inhibitors, thereby accelerating the discovery of new drug candidates. researchgate.netaging-us.com

Systems biology approaches can integrate data on the effects of this compound with broader genomic, proteomic, and metabolomic datasets. This allows for the prediction of the systemic effects of MMP-13 inhibition and the identification of potential biomarkers to monitor therapeutic responses. By understanding the network-level impact of inhibiting MMP-13, researchers can better predict the outcomes of therapeutic interventions.

Identification of Novel Therapeutic Avenues Through Basic Research with this compound

While MMP-13 is a well-established target in osteoarthritis, its roles in other diseases are still being explored. nih.govnih.gov The availability of a highly selective tool like this compound is critical for validating MMP-13 as a therapeutic target in other contexts, such as cancer, rheumatoid arthritis, and neurological disorders. frontiersin.orgbmj.com

By using this compound in various preclinical disease models, researchers can elucidate the specific contribution of MMP-13 to the pathology of these conditions. For example, studies in animal models of rheumatoid arthritis have shown that selective MMP-13 inhibition can reduce cartilage erosion. bmj.com This type of basic research is essential for identifying new therapeutic avenues and providing a strong rationale for the development of clinical candidates targeting MMP-13 for a broader range of diseases. The insights gained from these studies will undoubtedly fuel future drug discovery efforts and potentially lead to novel treatments for various debilitating conditions.

Q & A

Q. What criteria should guide the selection of animal models for studying this compound’s therapeutic potential?

- Methodological Answer : Prioritize models with MMP-13 overexpression (e.g., osteoarthritis or cancer models). Use species with metabolic profiles similar to humans (e.g., rodents for pharmacokinetics, primates for immunogenicity). Validate translatability via comparative transcriptomics of target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.